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Compound of Interest

Compound Name: Propargyl-PEG5-azide

Cat. No.: B3392381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl-PEG5-azide,

a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the

development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs)

and Antibody-Drug Conjugates (ADCs).

Core Compound Data
Propargyl-PEG5-azide is a versatile chemical tool featuring a terminal propargyl group and an

azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. This structure allows for

sequential or orthogonal click chemistry reactions, making it an invaluable component in the

modular synthesis of complex biomolecules.

Property Value Reference

CAS Number 1589522-62-2 [1]

Molecular Weight 301.34 g/mol [1]

Molecular Formula C13H23N3O5 [1]
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The unique bifunctional nature of Propargyl-PEG5-azide makes it a cornerstone in modern

bioconjugation strategies, primarily through its application in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a key reaction in "click chemistry".

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation

machinery to eliminate disease-causing proteins.[2][3] These heterobifunctional molecules

consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker

that connects the two. The linker, for which Propargyl-PEG5-azide is a prime candidate, plays

a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3

Ligase), which is essential for the subsequent ubiquitination and degradation of the target

protein.

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically

to cancer cells. A linker, such as Propargyl-PEG5-azide, is used to attach the cytotoxic

payload to a monoclonal antibody that recognizes a tumor-specific antigen. The PEG

component of the linker can enhance the solubility and stability of the ADC, potentially leading

to improved pharmacokinetic properties.

Experimental Protocols
The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) reaction using a bifunctional PEG linker like Propargyl-PEG5-azide for the

conjugation of two molecular components (Component A-alkyne and Component B-azide). This

protocol is based on established methods for click chemistry in bioconjugation.

Materials:

Component A with a terminal alkyne group

Component B with a terminal azide group (e.g., Propargyl-PEG5-azide can serve as one of

the components if the other has the corresponding functional group)

Copper(II) sulfate (CuSO4)
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Sodium Ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper-chelating ligand

Solvent (e.g., water, DMSO, t-BuOH/water mixture)

Phosphate-buffered saline (PBS), pH 7.4 for biological molecules

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Component A-alkyne in a suitable solvent (e.g., DMSO

or water).

Prepare a 10 mM stock solution of Component B-azide in a suitable solvent.

Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should

be prepared fresh.

Prepare a 20 mM stock solution of CuSO4 in water.

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

Reaction Setup:

In a microcentrifuge tube, combine Component A-alkyne and Component B-azide in a

1:1.2 molar ratio in your chosen reaction buffer or solvent. The final concentration of the

limiting component should typically be in the range of 1-10 mM for small molecule

conjugation or lower for biomolecule labeling.

In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock

solution with the ligand stock solution. The ligand to copper ratio is often 5:1 to protect

biomolecules from oxidative damage.

Add the copper/ligand solution to the reaction mixture containing the alkyne and azide

components. The final concentration of copper is typically between 50-250 µM.
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Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate should be 5-10 times the concentration of copper.

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction

progress can be monitored by techniques such as LC-MS or TLC for small molecules, or

SDS-PAGE for proteins.

Quenching and Purification:

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA

to remove the copper.

The final conjugate can be purified using appropriate chromatographic techniques such as

size-exclusion chromatography for biomolecules or reverse-phase HPLC for small

molecules.

Visualizing the Mechanism of Action
The following diagrams illustrate the key processes where Propargyl-PEG5-azide is utilized.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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Caption: Workflow for bioconjugation using Propargyl-PEG5-azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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